2-Isocyanato-Thiazole

説明

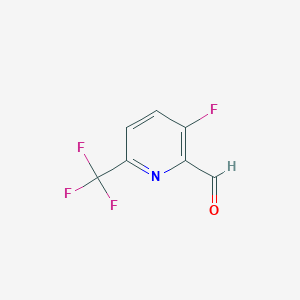

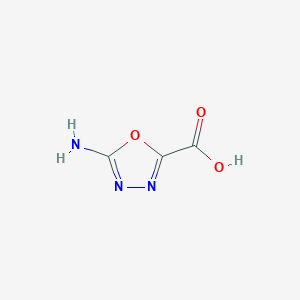

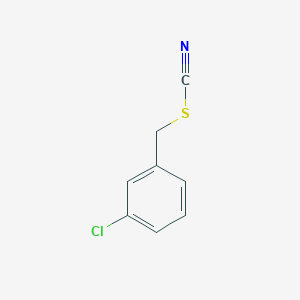

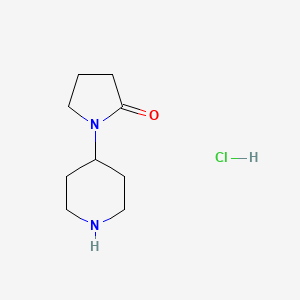

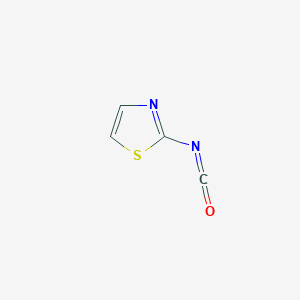

“2-Isocyanato-Thiazole”, also known as Thiocarbonyl Isocyanate or TIC, is a chemical compound with a molecular formula of C3H2N2OS. It is a heterocyclic organic compound that contains both sulfur and nitrogen atoms in its ring structure. The molecular formula is C4H2N2OS, with an average mass of 126.136 Da and a monoisotopic mass of 125.988785 Da .

Synthesis Analysis

The synthesis of thiazole derivatives, including 2-Isocyanato-Thiazole, has been a subject of extensive research. A common synthetic protocol for the synthesis of thiazoles and thiazolines has been reported . This protocol involves the use of readily available and inexpensive substrates, and the reaction conditions are mild .

Molecular Structure Analysis

The 2-Isocyanatothiazole molecule contains a total of 10 bond(s). There are 8 non-H bond(s), 7 multiple bond(s), 1 rotatable bond(s), 2 double bond(s), 5 aromatic bond(s), 1 five-membered ring(s), 1 isocyanate(s) (aromatic), and 1 Thiazole(s) .

Chemical Reactions Analysis

Isocyanates, including 2-Isocyanato-Thiazole, can react with compounds containing alcohol (hydroxyl) groups to produce polyurethane polymers . In addition, UV-induced photoreactions of thiazole isolated in low-temperature argon matrices have been investigated .

Physical And Chemical Properties Analysis

Thiazoles are chemical and heat resistant . They can be used as bio-isosteric replacements in drug design .

科学的研究の応用

Antioxidant Activity

Thiazole derivatives, including 2-Isocyanato-Thiazole, have been found to exhibit antioxidant activity . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.

Analgesic Activity

Compounds related to the thiazole ring have been found to act as analgesic drug molecules . Analgesics are medicines that are used to relieve pain. They work by blocking pain signals from going to the brain or by interfering with the brain’s interpretation of the signals.

Anti-inflammatory Activity

Thiazole derivatives have been reported to possess anti-inflammatory properties . Anti-inflammatory drugs reduce inflammation and swelling. They can be used for conditions like arthritis, tendonitis, and other musculoskeletal conditions.

Antimicrobial Activity

Thiazoles have been found to have antimicrobial properties . Antimicrobial substances kill or stop the growth of microorganisms such as bacteria, fungi, or protozoans.

Antifungal Activity

Thiazole compounds have been reported to exhibit antifungal activity . Antifungal drugs are used to treat fungal infections, which can occur in any part of the body including the skin, hair, and nails.

Antiviral Activity

Thiazole derivatives have been found to act as antiviral drug molecules . Antiviral drugs are a class of medication used specifically for treating viral infections.

Antitumor Activity

Thiazole derivatives have been found to exhibit antitumor or cytotoxic drug activities . Antitumor drugs are used to prevent the growth of cancer cells.

Neuroprotective Activity

Thiazole compounds have been reported to possess neuroprotective properties . Neuroprotective drugs are medications that protect brain cells from damage and deterioration over time.

作用機序

Target of Action

Thiazole derivatives, including 2-Isocyanato-Thiazole, have been found to interact with a variety of biological targets. They have been reported to act as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotective agents, and antitumor or cytotoxic drug molecules . Thiazole derivatives have also been reported to inhibit COX-2 and 5-LOX enzymes, which play a vital role in the initiation and progression of inflammatory reactions .

Mode of Action

The mode of action of thiazole derivatives is characterized by their interaction with their targets. The aromaticity of the thiazole ring, characterized by the delocalization of a lone pair of π-electrons of the sulfur atom, allows the C-5 atom to undergo electrophilic substitution and the C-2 atom for nucleophilic substitution . This property enables thiazole derivatives to interact with their targets in a specific manner, leading to changes in the biological system .

Biochemical Pathways

Thiazole derivatives have been reported to modulate the activity of many enzymes involved in metabolism . They have demonstrated antibacterial, antifungal, anti-inflammatory, antioxidant, and antiproliferative activities, indicating that they affect multiple biochemical pathways .

Pharmacokinetics

Thiazole derivatives are known for their diverse biological activities, suggesting that they have favorable adme (absorption, distribution, metabolism, and excretion) properties .

Result of Action

The result of the action of 2-Isocyanato-Thiazole would depend on its specific targets and mode of action. Given the reported activities of thiazole derivatives, it can be inferred that 2-Isocyanato-Thiazole may have potential therapeutic effects, such as anti-inflammatory, antimicrobial, or antitumor effects .

Action Environment

The action of 2-Isocyanato-Thiazole, like other thiazole derivatives, can be influenced by various environmental factors. For instance, the solubility of thiazole derivatives in water, alcohol, ether, and other organic solvents can affect their bioavailability and hence their efficacy

Safety and Hazards

Isocyanates, including 2-Isocyanato-Thiazole, are compounds containing the isocyanate group (-NCO). They can cause irritation of skin and mucous membranes, chest tightness, and difficult breathing. Isocyanates include compounds classified as potential human carcinogens and known to cause cancer in animals .

将来の方向性

Thiazoles are important heterocyclics exhibiting boundaryless biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . Therefore, researchers have synthesized compounds containing the thiazole ring with variable substituents as target structures, and evaluated their biological activities . The future of 2-Isocyanato-Thiazole lies in further exploration of its biological activities and potential applications in medicine and industry.

特性

IUPAC Name |

2-isocyanato-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2N2OS/c7-3-6-4-5-1-2-8-4/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXJQJCACXRHPOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=N1)N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60634067 | |

| Record name | 2-Isocyanato-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60634067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Isocyanato-Thiazole | |

CAS RN |

71189-23-6 | |

| Record name | 2-Isocyanatothiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71189-23-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Isocyanato-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60634067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。